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Acid Yellow 156

Cat. No.: B1173304
CAS No.: 12220-82-5
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Description

Significance of Acid Yellow 156 within the Broader Context of Acid Dyes

Acid dyes represent a significant category of synthetic colorants, primarily employed for dyeing fibers such as wool, silk, nylon, and modified acrylics. Their anionic nature, typically due to the presence of sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups, facilitates interaction with cationic sites on the fiber structure, often through salt linkages kennesaw.edu. This compound, as an acid dye, shares this fundamental characteristic, enabling its application in similar contexts.

Acid dyes are broadly classified based on their dyeing behavior and fastness properties, including strongly acidic (level dyeing), fast acid (half-milling), acid milling, and neutral dyeing (super milling) dyes p2infohouse.org. The selection of a specific acid dye like this compound depends on the desired shade, fastness requirements (e.g., lightfastness, wash fastness), and the nature of the material being dyed. This compound has been noted for its use in dyeing polyamide fibers, exhibiting good dyeing performance and fastness properties worlddyevariety.com. It is also used in combination with other acid dyes, such as Acid Red 361 and Acid Blue 277, to achieve specific color formulations, particularly in applications like nylon carpet dyeing p2infohouse.org.

The significance of acid dyes, including this compound, is underscored by their extensive use in the textile industry, which accounts for a substantial portion of total dye consumption epa.gov. Beyond textiles, acid dyes find applications in other areas such as leather, paper, and inks.

Evolution of Academic Research on this compound and Related Azo Compounds

Academic research on acid dyes and related azo compounds has evolved significantly, driven by the need to understand their chemical behavior, improve dyeing processes, and mitigate environmental impact. Azo compounds, characterized by the -N=N- functional group, form the largest group of synthetic organic dyes researchgate.netmdpi.com. The research evolution can be traced through various facets:

Synthesis and Structure-Property Relationships: Early research focused on developing synthetic routes for novel azo dyes and understanding how structural modifications influence color, solubility, and fastness properties. The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with a coupling component, often a phenol (B47542) or an amine researchgate.net. For Acid Orange 156 (a related azo dye), the manufacturing process involves diazo coupling reactions of aminobenzenesulfonic acid and amino-methoxytoluene, followed by coupling with phenol and subsequent methylation worlddyevariety.com. Research continues to explore efficient and environmentally friendly synthesis methods google.comrsc.orgrsc.org.

Dyeing Mechanisms and Fiber Interactions: Understanding the interaction between acid dyes and fibers has been a key area of research. Studies have investigated the role of pH, temperature, and auxiliary chemicals in the dyeing process to optimize dye uptake and levelness p2infohouse.org. The ionic interactions between the anionic dye molecules and the cationic sites on fibers like wool and nylon are fundamental to acid dyeing p2infohouse.org.

Analytical Techniques: The development of advanced analytical techniques has played a crucial role in the study of acid dyes. Techniques such as capillary electrophoresis have been employed for the separation and analysis of acid dyes, including this compound, in complex mixtures or extracted from fibers kennesaw.eduresearchgate.netresearchgate.net. UV/visible spectrophotometry is commonly used to evaluate extraction efficiencies and characterize the spectral properties of dyes kennesaw.edu.

Environmental Considerations and Degradation: Growing concerns about the environmental impact of dyehouse wastewater have spurred research into dye degradation and removal methods. Studies have explored various approaches, including advanced oxidation processes like the Photo-Fenton system, for the decolorization and degradation of azo dyes such as Acid Yellow 17, which shares structural similarities with this compound due to the azo group ijcce.ac.ir. The role of microorganisms in the degradation of azo dyes is also an active area of research mdpi.comekb.eg.

Research findings often involve detailed analyses of reaction conditions, spectroscopic data (e.g., UV-Vis, IR, NMR), and performance evaluations (e.g., color strength, fastness properties). For instance, studies on dye extraction from fibers for forensic analysis have provided data on extraction efficiencies under varying solvent compositions and temperatures, demonstrating the behavior of azo dyes like C.I. Acid Orange 156 during these processes kennesaw.edu.

Current Research Imperatives and Knowledge Gaps Pertaining to this compound

Despite the extensive research on acid dyes and azo compounds, several research imperatives and knowledge gaps specifically related to this compound remain. Current research is driven by the need for more sustainable processes, improved performance, and a deeper understanding of the dye's behavior in complex systems.

Sustainable Synthesis and Manufacturing: There is a continuing imperative to develop more environmentally benign synthetic routes for this compound, minimizing the generation of hazardous waste and reducing energy consumption google.comrsc.org. Research into alternative coupling components or reaction conditions that are less toxic or require less stringent disposal methods is valuable.

Advanced Application Techniques: While this compound is established for dyeing polyamide, further research could explore optimizing its application on other fiber types or in novel material systems. This includes investigating interactions with new textile finishes or functional materials.

Detailed Degradation Pathways and Environmental Fate: Although general studies on azo dye degradation exist, specific, detailed research on the degradation pathways of this compound under various environmental conditions (e.g., different microbial communities, varying pH, light exposure) is needed. Understanding these pathways is crucial for developing effective remediation strategies for dye-containing wastewater ijcce.ac.irekb.eg. Knowledge gaps exist in comprehensively mapping the intermediate products formed during degradation and their potential environmental impact.

Structure-Property Relationships for Enhanced Performance: While the basic relationship between azo structure and color is known, fine-tuning the molecular structure of this compound or developing related derivatives for enhanced specific properties (e.g., even higher lightfastness, improved wet fastness, better compatibility with specific dye bath auxiliaries) represents a research imperative. This requires detailed studies correlating subtle structural changes with performance attributes.

Analytical Method Refinement: Although analytical methods like capillary electrophoresis are used, there may be opportunities to refine these techniques for even higher sensitivity, specificity, or faster analysis of this compound in complex matrices relevant to industrial or environmental monitoring researchgate.net.

Addressing these knowledge gaps requires continued academic and industrial research efforts, potentially involving interdisciplinary approaches combining chemistry, materials science, environmental science, and analytical chemistry.

Based on a comprehensive review of chemical databases and scientific literature, a specific, distinct chemical compound consistently identified as This compound could not be located. The designation appears to be ambiguous, with search results pointing to several different, well-defined colorants that are not synonymous with "this compound."

Notably, the following distinct compounds were identified, which may be a source of confusion:

C.I. Acid Orange 156 : A double azo dye with the CAS Registry Number 68555-86-2. worlddyevariety.com

C.I. Pigment Yellow 156 : A single azo pigment with the CAS Registry Number 63661-26-7. dyestuffintermediates.com

C.I. Acid Yellow 59 : An azo-metal complex dye with the CAS Registry Number 5601-29-6. worlddyevariety.com

Due to the lack of a definitive chemical structure and associated scientific data for a compound specifically named "this compound," it is not possible to provide the detailed analysis requested in the article outline regarding its nomenclature, azo chromophore system, and sulfonic acid functionality. An accurate and scientifically sound article cannot be generated without a verifiable molecular structure.

Properties

CAS No.

12220-82-5

Molecular Formula

C8H10N2O

Synonyms

Acid Yellow 156

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Acid Yellow 156

Classical Industrial Synthesis Routes

The industrial production of the compound designated as C.I. Pigment Yellow 156 is a quintessential example of azo chemistry, relying on a two-stage process that has been optimized for efficiency and yield. This process involves the formation of a reactive diazonium salt followed by its coupling to an electron-rich aromatic partner.

Diazotization and Azo Coupling Reactions in Synthesis.dyestuffintermediates.com

The synthesis is initiated with the diazotization of a primary aromatic amine. For this specific compound, the starting amine is 2,5-Dichlorobenzenamine. This reaction is typically conducted in an aqueous acidic medium, most commonly using hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. Sodium nitrite (B80452) is added portion-wise to the amine-acid slurry to generate nitrous acid in situ, which then reacts with the amine to form the 2,5-dichlorobenzenediazonium (B92701) chloride intermediate.

The second stage is the azo coupling reaction. The freshly prepared, unstable diazonium salt solution is slowly added to a solution of the coupling component, which for this compound is 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide. dyestuffintermediates.com This reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The pH and temperature of the coupling reaction are critical parameters that must be carefully controlled to maximize the yield of the desired product and minimize the formation of by-products.

Precursor Chemical Reactivity and Intermediate Formation

The successful synthesis hinges on the distinct reactivity of its precursors and the controlled formation of key intermediates.

Precursor Reactivity :

2,5-Dichlorobenzenamine (Diazo Component) : The reactivity of this primary aromatic amine is centered on the nucleophilic character of the nitrogen atom of the amino group (-NH₂). In the presence of nitrous acid, it readily undergoes nitrosation to initiate the diazotization process. The two chlorine atoms on the benzene (B151609) ring are electron-withdrawing, which slightly reduces the basicity of the amine but is crucial for the final properties of the pigment.

3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide (Coupling Component) : This molecule contains an active methylene (B1212753) group (-CH₂-) situated between two carbonyl groups (a β-ketoamide structure). The protons on this methylene group are acidic, and in a basic or neutral medium, a proton can be abstracted to form a highly reactive carbanion (enolate). This enolate is the nucleophilic species that attacks the diazonium salt.

Intermediate Formation :

Nitrosonium Ion (NO⁺) : Formed from the reaction of sodium nitrite with excess acid, the nitrosonium ion is a potent electrophile that first attacks the amine.

N-Nitrosamine : The initial product of the reaction between the primary amine and the nitrosonium ion.

Diazohydroxide and Diazonium Ion : The N-nitrosamine undergoes a series of proton transfers and water elimination to form the highly electrophilic diazonium ion (Ar-N₂⁺). Maintaining a low temperature is critical as diazonium salts are prone to decomposition, which would result in the loss of N₂ gas and the formation of phenols.

Azo Product : The electrophilic diazonium ion attacks the electron-rich carbon of the enolate intermediate of the coupling component, forming the stable nitrogen-nitrogen double bond (-N=N-) that defines the azo compound.

The table below summarizes the key reactants in the classical synthesis.

RoleChemical NameCAS Registry NumberKey Reactive Site
Diazo Component2,5-Dichlorobenzenamine95-82-9Amino Group (-NH₂)
Coupling Component3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide26576-46-5Active Methylene Group (-COCH₂CO-)
Diazotizing AgentSodium Nitrite7632-00-0Forms Nitrous Acid (HNO₂) in situ

Green Chemistry Principles Applied to Synthesis

While classical methods are effective, they often involve harsh acidic conditions, low temperatures requiring significant energy input, and the use of potentially hazardous materials. Modern research focuses on aligning azo dye and pigment synthesis with the principles of green chemistry to mitigate environmental impact.

Catalytic and Environmentally Benign Approaches for Production

Efforts to develop greener synthetic routes for azo compounds have focused on replacing corrosive liquid acids and improving reaction conditions.

Solid Acid Catalysts : Researchers have explored using solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H), to facilitate diazotization and coupling. These catalysts can offer advantages like operational simplicity, mild reaction conditions (even at room temperature), and easy separation and recyclability of the catalyst, reducing waste.

Solvent-Free Synthesis : A significant advancement is the development of solvent-free or "grindstone" chemistry. This method involves grinding the solid reactants (the amine salt, sodium nitrite, and the coupling component) together at room temperature. This approach can eliminate the need for large volumes of acidic water, overcome the instability of diazonium salts, and lead to excellent yields with simple product isolation.

Alternative Solvents : When a solvent is necessary, the focus is on using more environmentally benign options than traditional organic solvents. Water remains the most common solvent, but research into deep eutectic solvents (DES) and ionic liquids (ILs) has shown promise in stabilizing diazonium intermediates and facilitating the coupling reaction under milder conditions.

Sustainable Feedstock Utilization in Manufacturing

The precursors for this compound, like most aromatic chemicals, are traditionally derived from petrochemical feedstocks. A long-term goal of green chemistry is to replace these finite resources with renewable, bio-based alternatives.

Bio-based Aromatic Amines : Lignin (B12514952), a major component of plant biomass, is the largest natural source of aromatic compounds. Research is ongoing to develop efficient catalytic and biocatalytic pathways to break down lignin into valuable aromatic platform chemicals, which could then be converted into precursors like dichlorinated anilines. However, this remains a significant scientific challenge.

Whole-Cell Biocatalysis : Advances in synthetic biology have enabled the engineering of microorganisms to produce aromatic amines from simple sugars. For instance, engineered E. coli has been used to synthesize benzylamine (B48309) from L-phenylalanine in a multi-step enzymatic cascade. While not directly producing the specific precursors for Pigment Yellow 156, these studies demonstrate a proof-of-concept for producing complex aromatic amines from renewable feedstocks.

Advanced Synthetic Strategies for Derivatives

Beyond greening the classical approach, advanced synthetic methodologies offer new ways to produce azo compounds and their derivatives with enhanced efficiency, control, and speed.

Microwave-Assisted Synthesis : The use of microwave irradiation has emerged as a powerful tool in organic synthesis. For azo compounds, microwave-assisted methods can dramatically reduce reaction times from hours to minutes, often with improved yields compared to conventional heating. This rapid, metal-free protocol can be applied to the coupling of various aromatic amines and nitroarenes, offering a versatile route to a wide range of unsymmetrical azo dyes.

Continuous Flow Synthesis : Flow chemistry provides a safer, more scalable, and highly controlled alternative to traditional batch processing. In a flow system, reactants are pumped through a series of tubes or microreactors where mixing and reaction occur. This allows for precise control of temperature, pressure, and reaction time. For azo synthesis, this is particularly advantageous for handling unstable diazonium intermediates, as they can be generated and consumed immediately in a continuous stream, minimizing decomposition and improving safety and yield.

The following table compares the features of these different synthetic strategies.

Synthetic StrategyKey FeaturesAdvantages
Classical Batch Low-temperature diazotization in aqueous acid, followed by batch coupling.Well-established, high-yield for specific products.
Green Catalytic Use of solid acid catalysts, solvent-free grinding, or green solvents.Reduced waste, milder conditions, catalyst recyclability, lower energy use.
Microwave-Assisted Use of microwave irradiation to accelerate the reaction.Extremely rapid reaction times (minutes), high yields, energy efficiency.
Continuous Flow Reactants are mixed and reacted in a continuous stream through a reactor.Enhanced safety (small volumes of unstable intermediates), precise process control, easy scalability, improved consistency.

Table of Mentioned Chemical Compounds

Chemical NameRole/TypeCAS Registry Number
C.I. Pigment Yellow 156Final Product (Monoazo Pigment)63661-26-7
2,5-DichlorobenzenaminePrecursor (Diazo Component)95-82-9
3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamidePrecursor (Coupling Component)26576-46-5
Sodium NitriteReagent (Diazotizing Agent)7632-00-0
Hydrochloric AcidReagent (Acid Medium)7647-01-0
Nitrous AcidIntermediate7782-77-6
2,5-dichlorobenzenediazonium chlorideIntermediateNot specified
Nitrosonium IonIntermediate14452-43-6
L-phenylalanineExample Sustainable Feedstock63-91-2
BenzylamineExample Bio-derived Amine100-46-9

Microwave-Assisted and Flow Chemistry Techniques in Acid Yellow 156 Synthesis

Currently, there is a lack of publicly available scientific literature detailing the specific application of microwave-assisted and flow chemistry techniques for the synthesis of this compound. While these modern synthetic methodologies offer significant advantages in the synthesis of various organic compounds, including other azo dyes, their use in the production of this compound has not been documented in accessible research.

Microwave-assisted synthesis is known to accelerate reaction rates, improve yields, and enhance product purity by utilizing microwave energy to directly and efficiently heat the reaction mixture. mdpi.com This technique has been successfully applied to the synthesis of a variety of dyes, often resulting in significantly reduced reaction times compared to conventional heating methods. mdpi.commdpi.com

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This methodology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. Although its application is widespread in pharmaceutical and fine chemical manufacturing, specific instances of its use for the synthesis of this compound are not reported in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization Techniques Applied to Acid Yellow 156

Nuclear Magnetic Resonance (NMR) Spectroscopy for Acid Yellow 156 Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural identity of organic compounds, including synthetic dyes like this compound. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides detailed information about the carbon-hydrogen framework and functional groups within the molecule. While specific proton (¹H) and carbon (¹³C) NMR spectral data for this compound were not extensively detailed in the provided search results, NMR is a standard method for structural confirmation of synthesized organic compounds, including azo dyes Current time information in Kurunegala, LK.sigmaaldrich.comchemimpex.comnih.gov. The chemical shifts, splitting patterns, and integration of signals in NMR spectra allow for the assignment of specific atoms within the this compound molecule, confirming its proposed chemical structure and identifying any structural isomers or impurities.

Mass Spectrometry (MS) Applications for this compound Purity and Degradation Product Analysis

Mass Spectrometry (MS) is widely used in the analysis of dyes for purity assessment and the identification of degradation products. MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of the intact compound and its fragments. This is crucial for confirming the molecular mass of this compound and detecting impurities or by-products from its synthesis or degradation Current time information in Kurunegala, LK.chemimpex.comfishersci.atsigmaaldrich.comsigmaaldrich.comnih.govnih.gov. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly valuable for analyzing polar and relatively non-volatile compounds like acid dyes Current time information in Kurunegala, LK.sigmaaldrich.comnih.gov. LC-MS/MS offers high sensitivity and is effective for trace analysis Current time information in Kurunegala, LK.. The fragmentation patterns observed in MS/MS experiments can provide structural insights into this compound and its related substances, aiding in the identification of how the molecule breaks down under various conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light due to these vibrations ncats.io. Both techniques provide a unique spectral fingerprint of a compound. For this compound, IR and Raman spectroscopy can confirm the presence of characteristic functional groups such as azo (-N=N-), sulfonic acid (-SO₃H), and aromatic rings Current time information in Kurunegala, LK.. These techniques are valuable for assessing the structural integrity of the dye and can potentially differentiate between different solid forms or identify changes upon interaction with various matrices fishersci.ca. This compound has been included in studies evaluating Raman spectroscopy for ink analysis ncats.io.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of colored compounds like this compound. UV-Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum ontosight.aiwikipedia.org. The characteristic color of this compound is due to the electronic transitions within its chromophoric system, primarily the azo group and conjugated aromatic rings Current time information in Kurunegala, LK.. The UV-Vis spectrum of this compound exhibits absorption maxima (λmax) at specific wavelengths, which are indicative of its electronic structure Current time information in Kurunegala, LK.fishersci.ca. This technique is routinely used for the quantitative determination of this compound concentration in solutions based on the Beer-Lambert Law wikipedia.org. UV-Vis detection is often coupled with separation techniques like HPLC and capillary electrophoresis for the analysis of dye mixtures Current time information in Kurunegala, LK.sigmaaldrich.comfishersci.cawikipedia.org. This compound (referred to as C.I. azo Yellow 156) has been detected using UV-Vis in capillary electrophoresis separations fishersci.cawikipedia.org.

X-ray Diffraction (XRD) Studies for Crystalline this compound Materials

X-ray Diffraction (XRD) is a technique used to study the crystalline structure of solid materials. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, information about the arrangement of molecules within the crystal can be obtained. While specific XRD data for this compound was not prominently featured in the provided search results, XRD is a valuable tool for characterizing the solid form of dyes, determining crystallinity, identifying different polymorphic forms, and analyzing the composition of crystalline mixtures chemimpex.comwikipedia.orgfishersci.comnih.govnih.gov. If this compound exists in crystalline form, XRD can provide insights into its solid-state properties, which can influence its physical characteristics and performance in various applications.

Advanced Chromatographic Methods for this compound Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its presence. These techniques exploit differences in the partitioning behavior of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful chromatographic technique for the analysis of acid dyes, including this compound Current time information in Kurunegala, LK.fishersci.canih.govnih.gov. HPLC provides efficient separation of the dye from impurities, precursors, or degradation products based on their differing affinities for the stationary phase and the mobile phase composition Current time information in Kurunegala, LK.sigmaaldrich.comsigmaaldrich.comnih.govalfa-chemistry.com. Various stationary phases and mobile phase systems can be employed depending on the specific properties of this compound and the matrix being analyzed sigmaaldrich.comsigmaaldrich.comfishersci.com. HPLC coupled with detectors such as UV-Vis Diode Array Detection (DAD) or Mass Spectrometry (MS) is commonly used for both qualitative identification and quantitative analysis of this compound Current time information in Kurunegala, LK.sigmaaldrich.comnih.govfishersci.canih.govfishersci.com. HPLC-DAD allows for the simultaneous acquisition of chromatographic and spectroscopic data, providing a powerful tool for peak identification and purity assessment sigmaaldrich.com. Capillary electrophoresis with UV-Vis detection has also been shown to effectively separate this compound (as C.I. azo Yellow 156) from mixtures of acid dyes fishersci.atfishersci.cawikipedia.org.

Table 1: Analytical Techniques Applied to Acid Dyes (including mentions of this compound)

TechniqueApplication to Acid Dyes (General)Specific Mention of this compound / C.I. azo Yellow 156
NMR SpectroscopyStructural elucidation, purity assessment Current time information in Kurunegala, LK.sigmaaldrich.comchemimpex.comnih.govMentioned for characterization of Acid Orange 156 Current time information in Kurunegala, LK.sigmaaldrich.com
Mass SpectrometryPurity, degradation product analysis, structural information Current time information in Kurunegala, LK.chemimpex.comfishersci.atsigmaaldrich.comsigmaaldrich.comnih.govnih.govLC-MS/MS for trace analysis of Acid Orange 156 Current time information in Kurunegala, LK.
Vibrational Spectroscopy (IR/Raman)Functional group analysis, solid-state forms Current time information in Kurunegala, LK.ncats.iofishersci.cawikipedia.orgsigmaaldrich.commacsenlab.comnih.govIncluded in Raman analysis of inks ncats.io
UV-Vis SpectroscopyElectronic transitions, concentration determination, purity Current time information in Kurunegala, LK.ontosight.aiwikipedia.orgfishersci.canih.govsigmaaldrich.comsigmaaldrich.comnih.govDetection in capillary electrophoresis fishersci.cawikipedia.org
X-ray Diffraction (XRD)Crystalline structure, polymorphism chemimpex.comwikipedia.orgfishersci.comnih.govnih.govGeneral application to crystalline materials
HPLCSeparation, purification, quantification Current time information in Kurunegala, LK.sigmaaldrich.comfishersci.canih.govsigmaaldrich.comnih.govalfa-chemistry.comfishersci.comUsed in analysis of acid dyes Current time information in Kurunegala, LK.fishersci.canih.gov
Capillary ElectrophoresisSeparation of acid dyes fishersci.atfishersci.cawikipedia.orgSeparation of C.I. azo Yellow 156 shown fishersci.atfishersci.cawikipedia.org

Capillary Electrophoresis (CE) for this compound and Related Dye Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of acid dyes, including C.I. azo Yellow 156 nih.govlincoln.ac.nzepa.gov. This technique separates analytes based on their charge-to-mass ratio within a narrow capillary tube filled with an electrolyte solution nih.govnih.gov. The application of a high voltage across the capillary drives the migration of charged species nih.govnih.gov.

Studies have demonstrated the effectiveness of CE in separating mixtures of acid dyes extracted from substrates such as nylon fibers nih.govlincoln.ac.nzepa.gov. For instance, C.I. azo Yellow 156 has been identified as peak 3 in electropherograms showing the separation of a mixture containing five different acid dyes lincoln.ac.nzepa.gov.

Typical CE conditions for the separation of acid dyes, which are negatively charged in alkaline solutions, involve using an alkaline buffer. An electrolyte solution composed of 15 mM ammonium (B1175870) acetate (B1210297) in acetonitrile/water (40:60, v/v) at pH 9.3 has been utilized nih.gov. Separations are often performed at 25 °C with an applied voltage of 30 kV nih.gov. Sample injection can be carried out in hydrodynamic mode, for example, at 0.2 psi for 2 seconds nih.gov.

CE offers several advantages for dye analysis, including high separation efficiency, shorter analysis times compared to some traditional methods like HPLC, and the requirement for only small sample volumes nih.gov. The separation mechanism in CE, based on electrophoretic mobility and electroosmotic flow, allows for effective discrimination between dyes, even those with similar colors nih.govlincoln.ac.nz. This makes CE a valuable tool for creating a "dye fingerprint" of a sample, aiding in qualitative and semi-quantitative analysis nih.gov. The method is considered promising for enhancing the discrimination of similar fibers based on their dye composition uni.lu.

Hyphenated Techniques for Comprehensive Analysis of this compound (e.g., LC-MS, GC-MS)

Hyphenated techniques combine a separation method with a detection method, leveraging the strengths of both to provide more comprehensive analytical information fishersci.nl. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent examples of such techniques fishersci.nl.

LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds like many acid dyes, including azo dyes. The coupling of liquid chromatography, which provides separation of complex mixtures, with mass spectrometry, which offers detailed structural information and high sensitivity, allows for the identification and quantification of individual dye components fishersci.nl. Electrospray ionization (ESI) is a commonly used interface for LC-MS analysis of dyes, producing charged molecular ions that can be further fragmented in tandem mass spectrometry (MS/MS) to provide structural insights. LC-MS/MS is considered a highly sensitive technique valuable for trace analysis. For sulfonated azo dyes, electrospray LC-MS is reported to offer a good combination of sensitivity and specificity. LC-MS/MS has been successfully applied to the analysis of other azo dyes, such as Sudan dyes, in complex matrices.

While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, its direct application to the analysis of this compound itself is less commonly reported in the provided search results, as acid dyes are generally not volatile without derivatization. GC-MS is widely used for the analysis of various other types of compounds, including fatty acids, flavor compounds, and alkaloids.

Theoretical and Computational Chemistry Studies of Acid Yellow 156

Quantum Chemical Calculations for Acid Yellow 156 Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to study the electronic structure and predict the reactivity of molecules. These methods aim to solve the Schrödinger equation for a molecular system to obtain information about its energy, electron distribution, and other properties.

Density Functional Theory (DFT) Applications to this compound Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. acs.org DFT is computationally less expensive than some other quantum chemical methods, making it suitable for larger molecules. DFT studies can provide insights into various properties of a molecule, including its optimized geometry, electronic configuration (e.g., HOMO-LUMO gap), vibrational frequencies, and reactivity descriptors. acs.orgglobalresearchonline.net

While specific DFT studies on this compound were not extensively found, DFT has been applied to study the electronic structure and properties of other acid dyes and related organic molecules. For example, DFT calculations have been used to investigate the electronic structure of xanthone (B1684191) derivatives found in Indian Yellow pigment. ucl.ac.uk DFT has also been employed to study the adsorption process of dyes on various adsorbents, although static DFT studies alone may not fully describe the complex interactions. researchgate.net The application of DFT to this compound would likely involve optimizing its molecular geometry, calculating its electronic properties such as frontier molecular orbitals (HOMO and LUMO), and determining electrostatic potential maps to understand its potential reaction sites. acs.orgglobalresearchonline.net DFT can also be used to calculate reaction energies and barriers to predict reactivity. mdpi.com

Ab Initio Methods in this compound Research

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without including experimental data. These methods aim for high accuracy but are generally more computationally demanding than DFT. Examples of ab initio methods include Hartree-Fock (HF) and Coupled Cluster (CC) methods. globalresearchonline.netmpg.de

Ab initio methods can be used to calculate properties such as molecular geometries, energies, and vibrational spectra with high precision. mpg.de While no specific ab initio studies on this compound were found, these methods are applied to a wide range of chemical systems to understand their fundamental electronic structure and behavior. For instance, ab initio molecular dynamics simulations have been used to explore chemical reactivity and discover new reaction schemes. nih.gov High-level ab initio methods with large basis sets are used to compute structures, stabilities, and vibration-rotation spectra of small molecules, and the results can guide experimental studies. mpg.de Applying ab initio methods to this compound could provide highly accurate data on its electronic states and potential reaction pathways, particularly for understanding its behavior in different environments or during chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions Involving this compound

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's laws of motion for each atom. diva-portal.org MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes and interactions with other molecules or a solvent. diva-portal.orgaip.org

MD simulations are useful for studying the conformational landscape of molecules, identifying stable conformers, and understanding transitions between them. aip.orgunimi.it They can also be used to investigate intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, between a molecule like this compound and its environment (e.g., water, textile fibers, or other chemical species). researchgate.netgithub.io For example, MD simulations have been used to study the interactions between a yellow dye (Quinoline Yellow) and an enzyme (Pepsin), revealing the dominant forces involved in complex formation. researchgate.net MD simulations can also help understand how a molecule's conformation affects its interaction with a target. nih.gov Applying MD simulations to this compound could provide a detailed picture of its flexibility, how it interacts with water or fiber surfaces during dyeing, and how these interactions influence its properties and fastness.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a cheminformatics approach that develops predictive models correlating the chemical structure of compounds with their properties. mdpi.comliverpool.ac.uk QSPR models use molecular descriptors, which are numerical representations of different aspects of a molecule's structure, to build statistical models that can predict properties without the need for experimental measurements. mdpi.comaip.org

QSPR is closely related to Quantitative Structure-Activity Relationship (QSAR), with QSPR focusing on physical or chemical properties while QSAR focuses on biological activities. mdpi.com QSPR models can be used to predict various properties, such as melting point, solubility, and spectroscopic characteristics. mdpi.com While specific QSPR studies on this compound were not found, QSPR has been applied to predict properties of various organic compounds and polymers. liverpool.ac.ukaip.org Developing a QSPR model for this compound and its analogues would involve calculating a range of molecular descriptors for a set of related compounds with known properties and then building a statistical model to correlate the descriptors with the properties. This model could then be used to predict the properties of new or untested this compound derivatives. mdpi.com

Computational Design and Prediction of Novel this compound Derivatives

Computational methods can play a significant role in the design and prediction of novel chemical compounds with desired properties. By using techniques such as virtual screening, molecular docking, and de novo design, researchers can explore chemical space and identify potential new molecules. nih.govnih.gov

Computational design approaches can be used to predict the properties of potential new this compound derivatives before they are synthesized. This can involve using QSPR models to estimate properties, or employing quantum chemical calculations and MD simulations to evaluate their electronic structure, stability, and interactions. nih.gov For example, computational methods have been used to design and predict the activity of new compounds acting as acid pump antagonists. nih.gov Computational frameworks have also been developed for the in silico design of covalent analogues of fragments, utilizing molecular modeling and chemical knowledge. mdpi.com Applying these computational design strategies to this compound could involve designing derivatives with modified structural features to potentially improve properties such as color shade, light fastness, or solubility, and then predicting these properties computationally. This can help prioritize which derivatives are most promising for experimental synthesis and testing. nih.gov

Environmental Fate, Degradation Pathways, and Remediation Technologies for Acid Yellow 156

Photolytic Degradation Mechanisms of Acid Yellow 156 in Aquatic Environments

Photolytic degradation, or photodegradation, is a process where chemicals are broken down by light. In aquatic environments, this can occur through direct or indirect photolysis. Direct photolysis involves the direct absorption of light energy by the dye molecule, leading to its degradation. rsc.orgmdpi.com Indirect photolysis involves the participation of photosensitizers present in the water, such as dissolved organic matter (DOM), which absorb light and generate reactive species like hydroxyl radicals (•OH) that then react with the dye. rsc.orgmdpi.comresearchgate.net

While photolysis is a potential degradation pathway for dyes in sunlit surface waters, the stability of azo pigments like this compound to visible and UV light is generally high, suggesting that only slow degradation may occur through this mechanism. mst.dk The efficiency of photodegradation can be influenced by various water constituents and parameters, including DOM, nitrate, and pH. rsc.org

Biological Degradation and Bioremediation Strategies for this compound

Biological degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. Bioremediation leverages these biological processes to clean up contaminated environments. nih.gov

Acid dyes, including azo dyes like this compound, can be challenging to degrade biologically due to their stable aromatic structures and synthetic origin. openbiotechnologyjournal.comijcce.ac.ir However, microorganisms, particularly bacteria and fungi, possess enzymatic systems capable of breaking down complex organic molecules. nih.govnih.gov

Microbial Biodegradation Pathways and Enzyme Systems for this compound

Microbial degradation of azo dyes often begins with the enzymatic cleavage of the azo bond (-N=N-), which leads to the decolorization of the dye and the formation of potentially harmful aromatic amines. openbiotechnologyjournal.comfrontiersin.orgthepab.org Different enzymes are involved in this process, including azoreductases, laccases, lignin (B12514952) peroxidases, and other oxidoreductases. openbiotechnologyjournal.comnih.govfrontiersin.orgthepab.org

Azoreductases are key enzymes in the initial reductive cleavage of azo bonds under anaerobic or reducing conditions. frontiersin.orgthepab.orgcanada.ca Laccases and peroxidases, often found in fungi, are involved in the oxidative degradation of aromatic compounds and can break down the intermediate aromatic amines formed after azo bond cleavage. nih.govfrontiersin.orgresearchgate.net Complete mineralization of azo dyes often requires a combination of anaerobic (for azo bond cleavage) and aerobic (for further degradation of aromatic amines) processes. openbiotechnologyjournal.com

While specific microbial biodegradation pathways and enzyme systems for this compound are not extensively detailed in the provided search results, general mechanisms for azo dye biodegradation by various bacterial species have been studied. openbiotechnologyjournal.comthepab.org

Bioreactor Design and Performance for this compound Treatment

Bioreactors provide controlled environments for optimizing microbial degradation processes. mdpi.comnih.gov The design and performance of bioreactors for treating dye-containing wastewater are crucial for achieving efficient removal. Factors influencing bioreactor performance include the type of microbial culture (pure or mixed), operating conditions (pH, temperature, dissolved oxygen), hydraulic retention time, and bioreactor configuration. frontiersin.orgispe.orgresearchgate.net

Anaerobic membrane bioreactors (AnMBRs) have been explored for dye removal, although the specific application to this compound is not detailed in the provided context. mdpi.com The goal of bioreactor design is to create conditions that favor the growth and activity of dye-degrading microorganisms and facilitate the breakdown of the target compound. researchgate.net

Advanced Oxidation Processes (AOPs) for this compound Removal from Effluents

Advanced Oxidation Processes (AOPs) are a set of chemical treatment techniques used to remove organic pollutants from water and wastewater. ijcce.ac.irmdpi.commdpi.com These processes are based on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds, including persistent dyes like this compound. ijcce.ac.irmdpi.commdpi.comresearchgate.netmostwiedzy.pl AOPs can be used for complete degradation or as a pretreatment step to make pollutants more amenable to subsequent biological treatment. researchgate.net

Photocatalytic Degradation of this compound Using Semiconductor Materials

Photocatalytic degradation is a type of AOP that utilizes semiconductor materials as photocatalysts to accelerate the degradation of pollutants in the presence of light. ijcce.ac.irmdpi.comnih.gov When semiconductors are irradiated with light of sufficient energy (equal to or greater than their band gap energy), electron-hole pairs are generated. mdpi.com These charge carriers can then react with water and dissolved oxygen to produce reactive species like hydroxyl radicals, which attack the dye molecules. mdpi.commdpi.com

Titanium dioxide (TiO2) is a widely used semiconductor photocatalyst, often modified by doping to enhance its activity, particularly under visible light. mdpi.comresearchgate.net Other semiconductor materials like BiVO4 and BiOX (where X = Cl, Br) have also been explored for dye degradation. mdpi.comresearchgate.net Studies have investigated the photocatalytic degradation of various azo dyes, including this compound, using semiconductor materials like TiO2. researchgate.netresearchgate.net The efficiency of photocatalytic degradation is influenced by factors such as pH, catalyst concentration, dye concentration, and light intensity. researchgate.net

Fenton and Photo-Fenton Processes for this compound Abatement

Fenton and photo-Fenton processes are AOPs that utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. ijcce.ac.irijcce.ac.iracs.orgpjoes.commdpi.com The Fenton process involves the catalytic decomposition of H₂O₂ by Fe²⁺. ijcce.ac.irmdpi.com The photo-Fenton process enhances this reaction by using UV or visible light irradiation, which promotes the regeneration of Fe²⁺ and further production of •OH radicals. ijcce.ac.iracs.orgpjoes.com

These processes have been shown to be effective for the decolorization and degradation of various dyes, including azo dyes. ijcce.ac.iracs.orgpjoes.commdpi.comresearchgate.net The efficiency of Fenton and photo-Fenton processes is strongly dependent on parameters such as pH (optimal pH is typically around 3), concentrations of Fe²⁺ and H₂O₂, and reaction time. ijcce.ac.iracs.orgpjoes.commdpi.comresearchgate.net The photo-Fenton process is generally more efficient than the conventional Fenton process due to the increased generation of hydroxyl radicals under irradiation. acs.orgpjoes.comresearchgate.net

While studies on the Fenton and photo-Fenton degradation of Acid Yellow 17 are available and show high decolorization efficiency under optimized conditions, specific detailed research findings for this compound using these processes were not prominently found in the provided search results, although the general applicability of these AOPs to azo dyes is well-established. ijcce.ac.iracs.orgpjoes.commdpi.comresearchgate.net

Adsorption and Separation Technologies for this compound Removal from Wastewater

Adsorption is widely recognized as an effective and economically viable method for removing dyes, including acid dyes, from wastewater uinjkt.ac.idrsc.org. This process involves the transfer of dye molecules from the aqueous phase to the surface of a solid adsorbent material rsc.org. The efficiency of adsorption is influenced by several factors, including the pH of the solution, initial dye concentration, adsorbent dosage, and contact time ijresm.comresearchgate.net.

Development of Novel Adsorbent Materials for this compound

Research into novel adsorbent materials for dye removal is ongoing, focusing on cost-effectiveness, high adsorption capacity, and reusability rsc.orgrsc.org. Various materials, including activated carbon derived from different sources, modified natural materials, and synthetic composites, have been explored for their potential in removing acid dyes from wastewater ijresm.comrsc.orgmdpi.com.

While specific studies focusing solely on this compound are limited in the provided search results, research on the adsorption of other acid yellow dyes, such as Acid Yellow 23 (AY23) and Acid Yellow 17 (AY17), provides insights into potential adsorbent materials and mechanisms applicable to this compound due to their similar chemical nature as anionic azo dyes researchgate.netmdpi.combibliotekanauki.plpublisherspanel.commdpi.com.

Studies have investigated the use of chitin (B13524) flakes for the adsorption of Acid Yellow 23, demonstrating its potential as a biosorbent bibliotekanauki.plpublisherspanel.com. Organobentonite/alginate hydrogel beads have also been explored for Acid Yellow 23 removal in fixed-bed columns mdpi.com. Additionally, activated carbon prepared from various waste materials, such as sawdust and rice husk, has shown effectiveness in adsorbing Acid Yellow 36 rsc.orgdeswater.com. Moringa Peregrina seeds have also been investigated as a natural adsorbent for Acid Yellow 19 researchgate.net. These studies highlight the diversity of materials being developed and tested for acid dye adsorption.

Adsorption Kinetics and Isotherm Modeling for this compound Remediation

Understanding the kinetics and equilibrium of the adsorption process is essential for designing efficient treatment systems. Adsorption kinetics describes the rate at which the dye is removed from the solution, while isotherm models describe the relationship between the amount of dye adsorbed onto the solid phase and the concentration of dye remaining in the liquid phase at equilibrium mdpi.comoup.com.

Commonly used kinetic models in dye adsorption studies include the pseudo-first-order and pseudo-second-order models mdpi.comoup.comresearchgate.net. Isotherm models frequently applied include the Langmuir, Freundlich, Sips, and Temkin models bibliotekanauki.plpublisherspanel.commdpi.comresearchgate.netaijr.org.

Studies on similar acid yellow dyes, like Acid Yellow 23, have shown that the adsorption process can be well-described by models such as the Sips, Langmuir, and double Langmuir isotherms, indicating favorable adsorption onto the tested materials bibliotekanauki.plpublisherspanel.com. The pseudo-second-order kinetic model has often been found to provide a good fit to experimental data for acid dye adsorption, suggesting that the adsorption rate is controlled by the chemical interaction between the adsorbate and the adsorbent surface researchgate.netmdpi.comoup.comresearchgate.net.

Research findings often include parameters derived from these models, such as adsorption capacity (Qe or Qm), kinetic rate constants (k1, k2), and isotherm constants (e.g., KF, n for Freundlich; KL, qm for Langmuir) bibliotekanauki.plpublisherspanel.commdpi.comoup.comresearchgate.netaijr.org. These parameters provide valuable information about the adsorbent's performance and the nature of the adsorption process.

Table 1: Examples of Adsorption Capacities for Acid Yellow Dyes on Various Adsorbents

Adsorbent MaterialDyeAdsorption Capacity (mg/g)Isotherm Model FitKinetic Model FitSource
Chitin flakesAcid Yellow 23~24.2 - 27.9Sips, LangmuirNot specified bibliotekanauki.plpublisherspanel.com
Organobentonite/Alginate Hydrogel BeadsAcid Yellow 23~0.4 - 40.79LangmuirThomas mdpi.com
Pea Peels-Activated Carbon (PPAC)Acid Yellow 11515.46Halsey, FreundlichPseudo-second-order researchgate.net
Moringa Peregrina seedsAcid Yellow 1922.85FreundlichPseudo-second-order researchgate.net
Activated carbon (sawdust/rice husk)Acid Yellow 3686.90 - 249.9Not specifiedNot specified rsc.orgdeswater.com

*Note: Adsorption capacity values for organobentonite/alginate hydrogel beads varied depending on experimental conditions (bed height, flow rate, initial concentration) mdpi.com. The Langmuir model fit was for the organoclay powder before bead formation mdpi.com.

Environmental Transport and Transformation of this compound in Various Matrices

The environmental transport and transformation of dyes like this compound are influenced by their physical and chemical properties, as well as the characteristics of the environmental matrix (water, sediment, soil) canada.caitrcweb.org. Acid dyes are generally water-soluble, which affects their distribution in aquatic environments rsc.orgcanada.ca.

Due to their hydrophilicity, acid dyes are expected to remain in the water column for relatively long periods canada.ca. However, they can partition to suspended solids, sediments, or soil particles through electrostatic interactions canada.ca. The persistence of azo acid dyes in water, sediment, and soil is likely canada.ca.

Transformation of azo dyes in the environment can occur through various processes, including abiotic and biotic degradation canada.caitrcweb.org. In anaerobic environments, such as anoxic layers of sediments, azo dyes have the potential to degrade to aromatic amines through the cleavage of the azo bond canada.ca. This anaerobic degradation is a significant transformation pathway for azo dyes canada.ca.

While specific data on the transformation products of this compound in various environmental matrices are not extensively detailed in the provided results, the general principles of azo dye degradation suggest the potential formation of aromatic amines under reducing conditions canada.ca. The persistence and potential transformation products of dyes are important considerations for assessing their long-term environmental impact.

Factors influencing transport and transformation include soil type, organic carbon content, pH, redox conditions, and the presence of microbial communities itrcweb.orgacs.org. The complex interactions between the dye properties and the environmental matrix determine the ultimate fate and distribution of this compound.

Advanced Applications and Functional Materials Incorporating Acid Yellow 156 Non Clinical Focus

Research on Acid Yellow 156 in Advanced Textile Dyeing and Finishing Technologies

Acid dyes, including various yellow acid dyes, are widely used in the textile industry for coloring protein and polyamide fibers. Research in advanced textile dyeing focuses on optimizing the dyeing process, improving dye uptake and fastness properties, and developing more sustainable techniques tlr-journal.comresearchgate.netresearchgate.net. While specific studies on this compound were not extensively detailed in the search results, research on other acid and reactive yellow dyes provides insights into the principles and methodologies applied in this area tlr-journal.com.

Dyeing Kinetics and Thermodynamics of this compound on Synthetic Fibers

Studies on the kinetics and thermodynamics of dyeing processes are crucial for understanding the rate and equilibrium of dye adsorption onto fibers. These studies typically investigate the influence of factors such as temperature, time, dye concentration, and pH on dye uptake tlr-journal.comnanochemres.org. Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are often used to describe the rate-limiting step of the dyeing process, while thermodynamic parameters like Gibbs free energy change (ΔG⁰), enthalpy change (ΔH⁰), and entropy change (ΔS⁰) provide information about the spontaneity and nature of the adsorption process tlr-journal.comnanochemres.orgcsic.es. For instance, research on reactive yellow dyes on chitosan-treated cotton fabric indicated that the dyeing kinetics followed a pseudo-second-order model and the adsorption process was non-spontaneous and endothermic tlr-journal.com. Similarly, studies on acid blue dye on wool have investigated activation energy and the effect of temperature on dyeing rate nanochemres.org.

Interaction Mechanisms of this compound with Polymer Substrates

The interaction mechanisms between acid dyes and polymer substrates, particularly synthetic fibers like polyamides, involve electrostatic interactions between the negatively charged dye molecules (in acidic conditions) and positively charged sites on the fiber, as well as hydrogen bonding and Van der Waals forces researchgate.netmdpi.com. The structure of the polymer substrate and the chemical nature of the dye play significant roles in these interactions mdpi.comiaea.org. Research on the interaction of dyes with polymers often employs techniques such as adsorption isotherms and kinetic modeling to understand the binding behavior tlr-journal.comcsic.es. Studies on other acid dyes, like Acid Yellow 194, have explored ion exchange as a potential interaction mechanism with composite materials researchgate.net. The surface characteristics and chemical functional groups of the polymer substrate significantly influence dye adsorption and interaction mechanisms rsc.org.

Investigation of this compound as a Component in Functional Pigments and Inks

Utilization of this compound in Optoelectronic and Photoactive Materials Research

Organic dyes and pigments, with their tunable optical and electronic properties, are explored for applications in optoelectronic and photoactive materials acs.orgmdpi.com. This includes their potential use in organic solar cells, photodetectors, and light-emitting devices acs.orgmdpi.com. Research involves investigating the light absorption and emission properties of these compounds, their charge transport characteristics, and their stability under illumination acs.orgresearchgate.net. While direct information on this compound in this specific context was not found, the broader field of organic optoelectronics utilizes various organic molecules, including those with azo structures, for their photoactive properties acs.orgmdpi.com. The formation of heterostructures incorporating photoactive organic materials is a key area of research for enhancing device performance researchgate.net.

Exploration of this compound in Colorimetric and Chemosensor Development

Colorimetric sensors and chemosensors utilize the change in color or fluorescence of a compound upon interaction with a specific analyte rsc.orgmdpi.comnih.gov. Organic dyes, due to their distinct spectral properties and ability to undergo color changes upon binding events, are promising candidates for such applications rsc.orgnih.gov. Research involves designing molecules that selectively interact with target substances, leading to a detectable color change that can often be observed with the naked eye or measured spectrophotometrically rsc.orgnih.govacs.org. While specific studies on this compound as a chemosensor were not detailed, related research on organic chemosensors for detecting metal ions or other analytes often involves compounds that exhibit a color change from yellow to another color upon binding rsc.orgnih.govmdpi.com. The development of smartphone-assisted colorimetric detection systems is also an emerging area, leveraging the color changes for quantitative analysis acs.org.

Analytical Methodologies for Trace Detection and Monitoring of Acid Yellow 156 in Environmental and Industrial Samples

Development of Spectrophotometric Methods for Acid Yellow 156 Quantification

Spectrophotometric methods are commonly employed for the quantitative determination of dyes due to their characteristic light absorption properties. These methods typically involve measuring the absorbance of a solution containing the dye at its maximum wavelength of absorption (λmax). The concentration of the dye is then determined using a calibration curve prepared from solutions of known concentrations.

Developing a specific spectrophotometric method for this compound would involve determining its unique absorption spectrum, identifying the optimal wavelength for measurement, and establishing conditions (e.g., solvent, pH) that maximize sensitivity and selectivity. The method's performance would be evaluated by parameters such as linearity, detection limit, quantification limit, accuracy, and precision.

Electrochemical Sensor Development for this compound Detection

Electrochemical sensors offer promising avenues for the sensitive, reliable, and potentially low-cost detection of trace amounts of dyes in various samples nih.gov. These sensors typically operate by measuring the electrical current or potential generated during the electrochemical oxidation or reduction of the analyte at an electrode surface.

Research on electrochemical sensors for azo dyes, such as Sunset Yellow and Tartrazine, highlights the use of modified electrodes incorporating nanomaterials like gold nanoparticles, carbon nanotubes, and graphene to enhance sensitivity and selectivity. These modifications can increase the electrode's surface area, improve electron transfer kinetics, and provide specific binding sites for the target dye molecules. For example, a sensitive electrochemical sensor for food yellow 3 (an azo dye) was developed using gold nanoparticles and a zirconium-based metal-organic framework on graphene composites, achieving a low limit of detection.

Developing an electrochemical sensor for this compound would likely involve designing a suitable electrode material or modifying an existing electrode surface to promote the electrochemical reaction of this compound. The sensor's performance would be characterized by its sensitivity (e.g., detection limit), selectivity (ability to differentiate this compound from interfering substances), stability, and response time. While general applications of electrochemical sensors for harmful dyes are recognized nih.gov, specific research on this compound sensors was not detailed in the reviewed sources.

Chromatographic-Mass Spectrometric Strategies for this compound Trace Analysis

Chromatographic techniques coupled with mass spectrometry (MS) are powerful tools for the separation, identification, and quantification of trace organic compounds in complex matrices. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly well-suited for the analysis of polar and non-volatile compounds like acid dyes.

The analysis of dyes often utilizes HPLC with detectors such as diode array detectors (DAD) or mass spectrometers. Capillary electrophoresis (CE), including microemulsion electrokinetic capillary chromatography (MEEKC), coupled with detection methods like photodiode array or MS, has also been applied to the separation and analysis of acid dyes from materials like textile fibers nih.gov. One study specifically mentioned the separation of C.I. azo Yellow 156 from a mixture of acid dyes using MEEKC with photodiode array detection in the context of forensic analysis of nylon fibers nih.gov. This indicates that chromatographic or electrodriven separation techniques are applicable to this compound.

Mass spectrometry provides structural information and high sensitivity, making it invaluable for confirming the identity of the dye and quantifying it at very low concentrations. Soft ionization techniques like electrospray ionization (ESI) are commonly used in LC-MS for dyes, producing primarily molecular ions. Tandem mass spectrometry (MS/MS) can provide further structural insights through fragmentation patterns.

A comprehensive chromatographic-mass spectrometric strategy for this compound would involve optimizing chromatographic separation parameters (e.g., stationary phase, mobile phase gradient) to resolve this compound from matrix components and other dyes, followed by detection and quantification using MS or MS/MS. The method's performance would be assessed based on parameters such as retention time, peak shape, sensitivity (limit of detection, limit of quantification), linearity, and reproducibility.

Advanced Sample Preparation and Extraction Techniques for this compound Analysis

Effective sample preparation and extraction are critical steps in the trace analysis of this compound from environmental and industrial samples, as they aim to isolate and concentrate the analyte while removing interfering substances from complex matrices. Various techniques are employed depending on the sample type (e.g., water, soil, textile fibers, industrial effluents).

Common extraction techniques for dyes and other organic contaminants include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). SPE is often favored due to its ability to concentrate analytes and reduce solvent consumption. For solid matrices like textile fibers, extraction methods may involve using solvents such as methanol, chlorobenzene, or mixtures like pyridine/ammonia at elevated temperatures nih.gov. Automated sample handling and micro-extraction techniques can also be employed to improve efficiency and reduce sample size requirements nih.gov.

Advanced techniques such as microwave-assisted extraction or pressurized liquid extraction can enhance extraction efficiency and reduce extraction time. The choice of extraction solvent and conditions is crucial and depends on the chemical properties of this compound and the matrix. For instance, acid dyes are generally soluble in basic solutions nih.gov.

Developing advanced sample preparation and extraction techniques for this compound would involve optimizing parameters such as the extraction solvent, extraction time, temperature, and the type and amount of sorbent material (for SPE) to achieve high recovery rates and clean extracts suitable for subsequent analysis by techniques like chromatography-MS. The efficiency of the extraction method is typically evaluated by determining the recovery of the analyte from spiked samples.

Quality Assurance and Quality Control Protocols in this compound Analytical Research

Key elements of QA/QC in analytical research for this compound would include:

Method Validation: Experimentally confirming that the analytical method is suitable for its intended purpose. This involves assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). LOD and LOQ are critical for trace analysis, indicating the lowest concentration that can be reliably detected and quantified, respectively.

Calibration: Establishing the relationship between the instrument response and the concentration of this compound using certified standards or standards of known purity. Regular calibration and verification are essential.

Use of Quality Control Samples: Analyzing various QC samples alongside environmental or industrial samples to monitor method performance. These can include:

Blanks: Analyzing blank samples (e.g., reagent blanks, matrix blanks) to assess potential contamination.

Spiked Samples: Analyzing samples spiked with known concentrations of this compound to evaluate method accuracy and recovery.

Reference Materials: Using certified reference materials, if available, to verify the accuracy of the results.

Control Charts: Employing control charts to track the performance of QC samples over time and identify potential issues.

Standard Operating Procedures (SOPs): Developing and following detailed SOPs for sample collection, preservation, transportation, storage, sample preparation, instrument operation, data acquisition, and data processing to ensure consistency and comparability of results.

Data Validation: Reviewing and evaluating the generated data against pre-defined criteria to ensure its quality and validity.

Regulatory Science and Academic Policy Analysis Pertaining to Acid Yellow 156

Academic Scrutiny of Environmental Discharge Standards and Regulations for Acid Yellow 156

Academic research plays a crucial role in evaluating the effectiveness of environmental regulations and discharge standards for industrial pollutants, including textile dyes. While specific academic scrutiny focused solely on this compound in available literature is limited, broader research on acid dyes and textile effluent provides valuable insights into the challenges and areas of academic interest.

Textile wastewater is a significant source of pollution, containing a variety of chemicals, including residual dyes, salts, and other auxiliaries used in the dyeing process. Academic studies often focus on the environmental impact of these effluents, including their chemical oxygen demand (COD), biological oxygen demand (BOD), and the persistence and potential toxicity of the dyes themselves. Research highlights that even low concentrations of dyes in water can impede sunlight penetration, affecting aquatic photosynthesis and ecosystems.

Academic scrutiny of environmental discharge standards for dyes typically involves assessing the efficacy of current regulations in preventing ecological harm. This includes evaluating the performance of wastewater treatment technologies in removing dyes from effluent before discharge. Various treatment methods, such as adsorption, filtration, and biological degradation, are subjects of ongoing academic research to improve their efficiency and cost-effectiveness for dye removal.

Furthermore, academic analysis examines the scientific basis for setting discharge limits for specific pollutants. This involves studying the environmental fate and transport of dyes, their persistence in various environmental compartments (water, soil), and their potential for bioaccumulation. Research also investigates the breakdown products of dyes, which can sometimes be more hazardous than the parent compound.

Challenges in setting and enforcing environmental standards for complex industrial effluents, such as those from textile dyeing, are also areas of academic inquiry. These challenges include the sheer variety of dyes and chemicals used, the fluctuating composition of wastewater, and the difficulty in monitoring and analyzing trace amounts of pollutants. Academic research contributes to developing more sensitive and reliable analytical methods for detecting dyes and their metabolites in environmental samples.

While specific data tables detailing academic scrutiny of this compound discharge standards were not found in the provided search results, the general body of academic work on acid dyes and textile wastewater pollution underscores the importance of stringent regulations and effective treatment technologies to mitigate environmental impact.

Research on Policy Frameworks for Sustainable Dye Chemistry and Waste Management Relevant to this compound

Research into policy frameworks for sustainable dye chemistry and waste management is crucial for addressing the environmental footprint of the textile industry and the use of dyes like this compound. Academic research in this area explores approaches that promote environmental protection and resource efficiency throughout the lifecycle of dyes.

Current policy frameworks are shifting towards promoting sustainable practices, including pollution prevention and the adoption of green chemistry principles. Sustainable chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes exploring alternative, less harmful dyes, such as natural dyes, and developing more environmentally friendly dyeing processes that require less water, energy, and auxiliary chemicals.

Policy frameworks also encompass waste management strategies for textile effluents. Research in this area focuses on developing integrated waste management systems that include source reduction, wastewater treatment, and the potential for recycling or reusing treated water and recovered materials. Academic studies assess the effectiveness of different policy instruments, such as regulations, economic incentives, and voluntary agreements, in promoting the adoption of sustainable waste management practices by the textile industry.

The concept of a circular economy is increasingly influencing policy frameworks for the chemical industry, including dyes. Research explores how policies can encourage the design of dyes and textile processes that facilitate the recovery and reuse of materials, minimizing waste generation. This includes investigating the potential for closed-loop systems in textile manufacturing.

For acid dyes like this compound, research on policy frameworks would consider how regulations can drive the industry towards using acid dyes with lower environmental persistence, reduced toxicity, and improved exhaustion rates onto fibers, thereby minimizing dye loss in wastewater. Policies could also incentivize the adoption of advanced treatment technologies capable of effectively removing such dyes from effluent.

Academic Contributions to International Harmonization of Dye Control Measures

Academic contributions to the international harmonization of dye control measures are vital for ensuring a consistent approach to managing the environmental and health risks associated with dyes across different countries. The global nature of the textile industry and dye trade necessitates international cooperation and harmonized regulations.

Academic research supports international harmonization by providing scientific data and risk assessments that can serve as a common basis for regulatory decisions. This includes studies on the environmental behavior and potential toxicity of dyes, which can inform the development of internationally recognized standards and guidelines.

Harmonization efforts can cover various aspects of dye control, including:

Classification and labeling of dyes: Ensuring consistent hazard classification and labeling of dyes based on scientific evidence.

Setting international environmental discharge limits: Developing internationally agreed-upon limits for dye concentrations in industrial effluent.

Standardizing testing methods: Establishing standardized methods for analyzing dyes in environmental samples and textile products to ensure comparability of data across countries.

Promoting sustainable practices globally: Encouraging the adoption of sustainable dye chemistry and waste management practices through international agreements and initiatives.

Academic institutions and researchers participate in international forums and collaborations to share scientific knowledge and contribute to the development of international standards and policies. Their research findings can highlight disparities in national regulations and their potential implications for international trade and environmental protection, thereby making a case for harmonization.

While specific academic contributions to the international harmonization of control measures solely for this compound were not explicitly detailed in the search results, the broader academic work on the environmental impacts of textile dyes and the principles of international regulatory cooperation are directly relevant. Harmonization of dye control measures at an international level can help prevent the "export" of pollution to regions with less stringent regulations and ensure a level playing field for the global textile industry.

Future Research Directions and Emerging Paradigms for Acid Yellow 156

Application of Artificial Intelligence and Machine Learning in Acid Yellow 156 Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in chemical research to predict properties, design new materials, optimize synthesis pathways, and model environmental behavior frontiersin.orgaaai.orgacs.org. For this compound, AI and ML could play a significant role in several areas:

Predicting Physicochemical Properties: ML models can be trained on existing data of azo dyes to predict properties like solubility, lightfastness, and thermal stability of this compound, potentially reducing the need for extensive experimental work.

Optimizing Synthesis: AI algorithms can explore vast chemical reaction spaces to identify more efficient, cost-effective, and environmentally friendly routes for synthesizing this compound. This could involve predicting reaction yields, identifying optimal catalysts, and minimizing by-product formation.

Modeling Environmental Fate and Transport: ML models can be developed to predict how this compound behaves in different environmental compartments (water, soil, air), its potential for persistence, and its transport pathways. This can aid in assessing environmental risks and designing mitigation strategies.

Designing Modified Structures: AI could assist in designing structural modifications to this compound to enhance desired properties (e.g., improved dyeing performance) or reduce undesirable ones (e.g., environmental persistence or toxicity, although toxicity is outside the scope of this article). While specific studies on this compound using AI/ML were not prominently found in the search results, the general application of these technologies in dye research and chemical synthesis is a rapidly growing field frontiersin.orgacs.org.

Nanotechnology Integration for Enhanced Properties and Remediation of this compound

Nanotechnology offers promising avenues for modifying the properties of dyes and developing effective methods for their removal from the environment nih.govnih.govnih.govvegetosindia.orgiwaponline.commdpi.comresearchgate.net. For this compound, nanotechnology integration could focus on:

Nanomaterial-Enhanced Adsorption: Nanomaterials such as carbon nanotubes, graphene-based materials, metal-oxide nanoparticles (like ZnO, TiO2, Fe3O4), and functionalized nanoparticles exhibit high surface areas and unique surface chemistries that make them effective adsorbents for dyes from wastewater nih.govnih.govnih.govmdpi.comresearchgate.netrsc.orgacs.orgmdpi.com. Research could explore the efficacy of specific nanomaterials or nanocomposites for the adsorption of this compound, optimizing parameters like contact time, pH, and adsorbent dosage for maximum removal efficiency. Studies on the removal of other anionic dyes using various nanomaterials demonstrate the potential of this approach nih.govmdpi.comacs.org. For instance, chitosan-coated iron oxide nanoparticles immobilized on a membrane showed high efficiency in removing anionic dyes acs.org.

Nanocatalyst-Mediated Degradation: Nanomaterials can act as catalysts to facilitate the degradation of dyes through processes like photocatalysis or Fenton-like reactions mdpi.comelsevier.esresearchgate.net. Semiconductor nanoparticles (e.g., TiO2, ZnO) can generate reactive species under light irradiation to break down dye molecules mdpi.com. Similarly, iron-based nanoparticles can activate peroxides for oxidative degradation researchgate.net. Future research could investigate the use of nanocatalysts for the efficient degradation of this compound, studying reaction kinetics and identifying degradation products. While specific to Basic Yellow 28 and Reactive Yellow 17, studies on oxidative degradation using activated persulfate and photocatalytic degradation using ZnO nanocrystals highlight the potential of these methods for dye breakdown mdpi.comelsevier.esresearchgate.net.

Nanomaterial-Based Membranes: Integrating nanomaterials into membranes can enhance their performance for dye filtration and separation nih.govacs.org. Nanocomposite membranes can offer improved flux, selectivity, and fouling resistance, providing a more efficient method for removing this compound from aqueous streams acs.org.

Smart Nanomaterials: Future research might explore the development of "smart" nanomaterials that can respond to external stimuli (like pH or temperature) to optimize the adsorption or degradation process of this compound.

Table 1 provides examples of nanomaterials used for dye removal, illustrating the potential for applying similar approaches to this compound.

Nanomaterial TypeExamplesApplication for Dye RemovalReference
Carbon-Based NanomaterialsCarbon Nanotubes, Graphene, Graphene OxideAdsorption, Photocatalysis nih.govresearchgate.net
Metal/Metal Oxide NanomaterialsZnO, TiO2, Fe3O4, nZVIAdsorption, Photocatalysis nih.govnih.govmdpi.comacs.orgmdpi.commdpi.com
Biopolymer-Based NanomaterialsChitosan Nanoparticles, Cellulose NanofibersAdsorption nih.govmdpi.com
Metal-Organic Frameworks (MOFs)Porous MOFsAdsorption mdpi.com

Interdisciplinary Collaborations for Holistic Understanding of this compound Lifecycles

A comprehensive understanding of this compound requires interdisciplinary collaboration across various scientific fields. The lifecycle of a chemical compound, from synthesis and application to environmental fate and potential remediation, involves complex interactions that necessitate diverse expertise mdpi.comfao.orgupc.eduacs.org.

Environmental Science and Chemistry: Collaboration between environmental scientists and chemists is crucial to study the degradation pathways of this compound in different environments, identify transformation products, and assess their persistence and mobility. Techniques like Life Cycle Assessment (LCA) require interdisciplinary teams to evaluate the environmental impacts across the entire life cycle mdpi.comfao.orgupc.eduacs.org.

Materials Science and Engineering: Collaboration with materials scientists and engineers is essential for developing novel materials, including nanomaterials and membranes, for the efficient synthesis, application, and remediation of this compound nih.govmdpi.comacs.org.

Biology and Microbiology: Understanding the potential for biodegradation of this compound requires collaboration with biologists and microbiologists. Research into microbial degradation of azo dyes can provide insights into potential bioremediation strategies asm.org.

Computer Science and Data Science: The application of AI and ML in this compound research necessitates collaboration with computer scientists and data scientists to develop and implement predictive models and analyze large datasets frontiersin.orgacs.org.

Social Sciences and Economics: While outside the strict scope, a holistic understanding of the lifecycle could eventually involve social scientists and economists to consider aspects like sustainable production, consumption patterns, and the economic feasibility of remediation technologies.

Interdisciplinary research allows for a more integrated approach to addressing the challenges associated with this compound, leading to more effective and sustainable solutions throughout its lifecycle. The increasing trend of interdisciplinary collaboration in environmental research and LCA highlights the value of this approach mdpi.comfao.org.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Acid Yellow 156 in laboratory settings, and how can yield optimization be systematically evaluated?

  • Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH (e.g., 8–10) and temperature (5–10°C). To optimize yield, researchers should:

  • Vary reaction parameters (e.g., molar ratios of precursors, solvent polarity) using a factorial experimental design .
  • Characterize purity via HPLC (C18 column, UV-Vis detection at λ = 420 nm) and confirm structure via 1H^1H-NMR and FT-IR spectroscopy .
  • Report yield percentages with error margins (e.g., ±2%) and statistical significance (ANOVA, p < 0.05) in triplicate trials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identify λ_max (e.g., 450 nm) to confirm chromophore integrity; use Beer-Lambert law for concentration calibration (R² > 0.99) .
  • FT-IR : Detect functional groups (e.g., sulfonic acid peaks at 1150–1200 cm⁻¹); resolve overlapping peaks via deconvolution software (e.g., PeakFit) .
  • Mass Spectrometry (ESI-MS) : Validate molecular ion [M-H]⁻ at m/z 521.2; address isotopic pattern mismatches by re-evaluating ionization conditions .

Q. How can researchers assess the photostability of this compound under varying environmental conditions?

  • Methodological Answer :

  • Design accelerated degradation studies using UV chambers (e.g., 365 nm, 1000 W/m²) with controlled humidity (40–80%) and temperature (25–40°C) .
  • Quantify degradation via absorbance decay kinetics (pseudo-first-order models) and LC-MS to identify byproducts (e.g., sulfonic acid derivatives) .
  • Report half-life (t1/2t_{1/2}) with confidence intervals and compare to literature values using paired t-tests .

Advanced Research Questions

Q. What experimental and computational approaches resolve contradictions in reported degradation pathways of this compound?

  • Methodological Answer :

  • Experimental : Conduct pH-dependent (2–12) degradation studies with radical scavengers (e.g., tert-butanol for •OH quenching) to isolate mechanistic pathways .
  • Computational : Use DFT (B3LYP/6-31G*) to model transition states and compare activation energies of proposed pathways (e.g., hydrolysis vs. photolysis) .
  • Data Reconciliation : Apply multivariate analysis (PCA) to cluster discrepant results and identify overlooked variables (e.g., trace metal catalysts) .

Q. How can researchers design a robust study to evaluate the interaction of this compound with biomacromolecules (e.g., serum albumin)?

  • Methodological Answer :

  • Binding Assays : Use fluorescence quenching (Stern-Volmer plots) to calculate binding constants (KbK_b) at physiological pH (7.4) and ionic strength (0.15 M NaCl) .
  • Molecular Docking (AutoDock Vina) : Simulate binding poses with albumin’s hydrophobic pockets; validate via mutagenesis studies (e.g., Trp214Ala variants) .
  • Statistical Validation : Report KbK_b values with standard deviations (n=5) and use bootstrap resampling to assess confidence intervals .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible toxicological studies?

  • Methodological Answer :

  • Process Control : Implement PAT (Process Analytical Technology) tools (e.g., in-situ FT-IR) to monitor reaction progression in real time .
  • Quality Metrics : Define acceptance criteria (e.g., purity ≥98%, HPLC area%) and use control charts (Shewhart charts) to track variability .
  • Interlaboratory Validation : Share protocols via open-access repositories (e.g., Zenodo) and conduct round-robin tests with blinded samples .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., reaction yields, degradation rates) in supplementary materials, with processed data (mean ± SD) in the main text .
  • Figures : Use color-coded spectra/plots (avoid >3 chemical structures per figure) and ensure dimensions comply with journal guidelines (e.g., 300 dpi TIFF) .
  • Reproducibility : Document instrument settings (e.g., NMR pulse sequences) and software versions (e.g., Gaussian 16) in the methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.